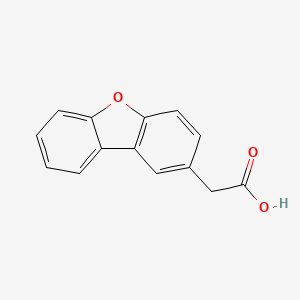

2-Dibenzofuranacetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Dibenzofuran 4,4a-dioxygenase is an enzyme involved in the degradation of dibenzofuran, a compound that belongs to the group of dioxins. Dioxins are known for their high toxicity and carcinogenicity, making their degradation crucial for environmental health . Dibenzofuran 4,4a-dioxygenase is encoded by the dfdA genes found in certain bacterial strains such as Terrabacter sp. strain DBF63 .

Scientific Research Applications

Dibenzofuran 4,4a-dioxygenase has significant applications in environmental biotechnology, particularly in the bioremediation of dioxin-contaminated soils. The enzyme’s ability to degrade a wide range of toxic compounds makes it valuable for detoxifying polluted environments . Additionally, the enzyme is used in research to study the mechanisms of dioxin degradation and to develop genetically engineered microorganisms with enhanced degradation capabilities .

Mechanism of Action

Target of Action

Benzofuran compounds, a class to which 2-dibenzofuranacetic acid belongs, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may interact with a variety of cellular targets, potentially including enzymes, receptors, and other proteins involved in these biological processes.

Mode of Action

Benzofuran derivatives have been found to exhibit a range of biological activities, suggesting that they may interact with their targets in a variety of ways . For example, some benzofuran compounds have been found to inhibit the activity of certain enzymes, while others may bind to receptors and modulate their signaling pathways .

Biochemical Pathways

Given the broad range of biological activities exhibited by benzofuran compounds, it is likely that this compound may influence multiple biochemical pathways . These could potentially include pathways involved in cell proliferation, inflammation, oxidative stress, and viral replication, among others .

Pharmacokinetics

The pharmacokinetics of a compound can significantly impact its bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

These could potentially include changes in enzyme activity, alterations in cellular signaling pathways, modulation of gene expression, and effects on cell proliferation and survival .

Action Environment

The action, efficacy, and stability of this compound could potentially be influenced by a variety of environmental factors. These could include the pH and temperature of the environment, the presence of other compounds or drugs, and specific characteristics of the biological system in which the compound is acting . .

Safety and Hazards

Biochemical Analysis

Biochemical Properties

It is known that benzofuran compounds interact with various enzymes, proteins, and other biomolecules . For instance, Rhodococcus sp. strain HA01 can transform 2-chlorodibenzofuran (2-CDF) to 5-chlorosalicylic acid . This suggests that 2-Dibenzofuranacetic acid may also interact with similar enzymes and proteins.

Cellular Effects

Benzofuran compounds have been shown to exhibit anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Benzofuran compounds are known to undergo electrophilic reactions, such as halogenation and Friedel-Crafts reactions . This suggests that this compound may exert its effects at the molecular level through similar reactions.

Temporal Effects in Laboratory Settings

Benzofuran compounds are known to be thermally robust with a convenient liquid range . This suggests that this compound may exhibit stability and long-term effects on cellular function in in vitro or in vivo studies.

Metabolic Pathways

It is known that benzofuran compounds can be metabolized through two major catabolic routes: lateral and angular dioxygenation pathways . This suggests that this compound may be involved in similar metabolic pathways.

Transport and Distribution

It is known that benzofuran compounds are soluble in both water and organic solvents , suggesting that this compound may be transported and distributed within cells and tissues through similar mechanisms.

Subcellular Localization

It is known that the localization of messenger RNAs (mRNAs) can be predicted using deep learning-based methods . This suggests that similar methods could potentially be used to predict the subcellular localization of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The dfdA genes encoding dibenzofuran 4,4a-dioxygenase can be cloned and expressed in heterologous hosts such as Streptomyces lividans. This involves the use of degenerate polymerase chain reaction (PCR) to detect the genes, followed by cloning from a cosmid library of the bacterial genome .

Industrial Production Methods: Industrial production of dibenzofuran 4,4a-dioxygenase involves the cultivation of bacterial strains harboring the dfdA genes. The bacteria are grown in media containing dibenzofuran as the sole carbon source, which induces the expression of the enzyme .

Chemical Reactions Analysis

Types of Reactions: Dibenzofuran 4,4a-dioxygenase primarily catalyzes the initial hydroxylation of dibenzofuran, leading to its degradation. The enzyme also degrades other compounds such as dibenzo-p-dioxin, carbazole, dibenzothiophene, anthracene, phenanthrene, and biphenyl .

Common Reagents and Conditions: The enzyme requires oxygen and a suitable electron donor for its catalytic activity. The reactions typically occur under aerobic conditions .

Major Products Formed: The degradation of dibenzofuran by dibenzofuran 4,4a-dioxygenase results in the formation of salicylate .

Comparison with Similar Compounds

- Dibenzo-p-dioxin

- Carbazole

- Dibenzothiophene

- Anthracene

- Phenanthrene

- Biphenyl

Comparison: Dibenzofuran 4,4a-dioxygenase exhibits a broader substrate range compared to other dioxygenases such as dibenzo-p-dioxin dioxygenase and carbazole dioxygenase. This makes it more versatile in degrading various toxic compounds . The enzyme’s ability to degrade multiple substrates highlights its uniqueness and potential for bioremediation applications .

Properties

IUPAC Name |

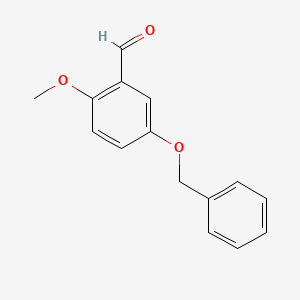

2-dibenzofuran-2-ylacetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O3/c15-14(16)8-9-5-6-13-11(7-9)10-3-1-2-4-12(10)17-13/h1-7H,8H2,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOGYSAWVOSELAN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(O2)C=CC(=C3)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51497-55-3 |

Source

|

| Record name | 2-{8-oxatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),3,5,10,12-hexaen-4-yl}acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-butyl-1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl)thio]-N-(4-chlorophenyl)acetamide](/img/structure/B2408661.png)

![3-(2-{[(Tert-butoxy)carbonyl]amino}phenyl)propanoic acid](/img/structure/B2408668.png)

![Ethyl 6-{[(2-pyridinylmethyl)amino]carbonyl}-4-(trifluoromethyl)-2-pyridinecarboxylate](/img/structure/B2408673.png)

![N-cyclopentyl-2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B2408684.png)